2-Hydroxy-5-[2-(3-hydroxy-6-methylpyridin-2-yl)ethyl]benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-[2-(3-hydroxy-6-methylpyridin-2-yl)ethyl]benzenesulfonic acid is a complex organic compound that features both aromatic and heterocyclic structures. This compound is characterized by the presence of a sulfonic acid group, a hydroxyl group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-[2-(3-hydroxy-6-methylpyridin-2-yl)ethyl]benzenesulfonic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by the introduction of the sulfonic acid group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. The use of advanced purification methods such as crystallization, distillation, and chromatography is essential to achieve high purity levels required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-[2-(3-hydroxy-6-methylpyridin-2-yl)ethyl]benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfonic acid group or to alter the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the aromatic or pyridine rings.
Scientific Research Applications
2-Hydroxy-5-[2-(3-hydroxy-6-methylpyridin-2-yl)ethyl]benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-[2-(3-hydroxy-6-methylpyridin-2-yl)ethyl]benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its sulfonic acid group can participate in ionic interactions, while the hydroxyl and pyridine groups can form hydrogen bonds and coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-methylpyridine: Shares the pyridine ring and hydroxyl group but lacks the sulfonic acid group.
Benzenesulfonic acid: Contains the sulfonic acid group but lacks the pyridine ring and hydroxyl group.
3-Hydroxy-6-methylpyridine: Similar to 2-Hydroxy-6-methylpyridine but with a different position of the hydroxyl group.
Uniqueness
2-Hydroxy-5-[2-(3-hydroxy-6-methylpyridin-2-yl)ethyl]benzenesulfonic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both aromatic and heterocyclic structures, along with the sulfonic acid group, makes it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
2-hydroxy-5-[2-(3-hydroxy-6-methylpyridin-2-yl)ethyl]benzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S/c1-9-2-6-12(16)11(15-9)5-3-10-4-7-13(17)14(8-10)21(18,19)20/h2,4,6-8,16-17H,3,5H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNGXQJOTZWDCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)O)CCC2=CC(=C(C=C2)O)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.